molecular formula C13H26O2 B12644508 Isobutyl 3,5,5-trimethylhexanoate CAS No. 71436-96-9

Isobutyl 3,5,5-trimethylhexanoate

Katalognummer: B12644508
CAS-Nummer: 71436-96-9
Molekulargewicht: 214.34 g/mol
InChI-Schlüssel: FZZAUWKVCPGABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isobutyl 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C13H26O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isobutyl 3,5,5-trimethylhexanoate can be synthesized through the esterification reaction between 3,5,5-trimethylhexanoic acid and isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the economic viability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed

Wirkmechanismus

The mechanism of action of isobutyl 3,5,5-trimethylhexanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 3,5,5-trimethylhexanoic acid and isobutanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Isobutyl 3,5,5-trimethylhexanoate can be compared with other esters derived from 3,5,5-trimethylhexanoic acid, such as:

  • Methyl 3,5,5-trimethylhexanoate
  • Ethyl 3,5,5-trimethylhexanoate
  • Propyl 3,5,5-trimethylhexanoate

These compounds share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the varying alkyl groups. This compound is unique in its specific applications and reactivity profile .

Eigenschaften

CAS-Nummer

71436-96-9

Molekularformel

C13H26O2

Molekulargewicht

214.34 g/mol

IUPAC-Name

2-methylpropyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/C13H26O2/c1-10(2)9-15-12(14)7-11(3)8-13(4,5)6/h10-11H,7-9H2,1-6H3

InChI-Schlüssel

FZZAUWKVCPGABZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)CC(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.